molecular formula C14H10N2O2S2 B4698302 4-{[5-(phenylthio)-2-furyl]methylene}-5-thioxo-2-imidazolidinone

4-{[5-(phenylthio)-2-furyl]methylene}-5-thioxo-2-imidazolidinone

Cat. No. B4698302
M. Wt: 302.4 g/mol
InChI Key: PQTPMXAOKNSVBF-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[5-(phenylthio)-2-furyl]methylene}-5-thioxo-2-imidazolidinone, also known as PFTK1 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research.

Mechanism of Action

4-{[5-(phenylthio)-2-furyl]methylene}-5-thioxo-2-imidazolidinone inhibitor works by binding to the ATP-binding site of 4-{[5-(phenylthio)-2-furyl]methylene}-5-thioxo-2-imidazolidinone, thereby inhibiting its activity. This leads to the inhibition of cell cycle progression and the induction of apoptosis in cancer cells. 4-{[5-(phenylthio)-2-furyl]methylene}-5-thioxo-2-imidazolidinone inhibitor has also been shown to inhibit the migration and invasion of cancer cells, which are essential processes for tumor metastasis.
Biochemical and Physiological Effects:
4-{[5-(phenylthio)-2-furyl]methylene}-5-thioxo-2-imidazolidinone inhibitor has been shown to have several biochemical and physiological effects on cancer cells. It inhibits the activity of 4-{[5-(phenylthio)-2-furyl]methylene}-5-thioxo-2-imidazolidinone, which leads to the inhibition of cell cycle progression and the induction of apoptosis. 4-{[5-(phenylthio)-2-furyl]methylene}-5-thioxo-2-imidazolidinone inhibitor also inhibits the migration and invasion of cancer cells, which are essential processes for tumor metastasis. In addition, 4-{[5-(phenylthio)-2-furyl]methylene}-5-thioxo-2-imidazolidinone inhibitor has been shown to sensitize cancer cells to chemotherapy, thereby enhancing the efficacy of chemotherapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-{[5-(phenylthio)-2-furyl]methylene}-5-thioxo-2-imidazolidinone inhibitor is its specificity towards 4-{[5-(phenylthio)-2-furyl]methylene}-5-thioxo-2-imidazolidinone. It does not inhibit the activity of other protein kinases, which reduces the risk of off-target effects. 4-{[5-(phenylthio)-2-furyl]methylene}-5-thioxo-2-imidazolidinone inhibitor is also effective at low concentrations, which makes it a cost-effective option for lab experiments. However, one of the limitations of 4-{[5-(phenylthio)-2-furyl]methylene}-5-thioxo-2-imidazolidinone inhibitor is its poor solubility, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of 4-{[5-(phenylthio)-2-furyl]methylene}-5-thioxo-2-imidazolidinone inhibitor. One of the areas of focus is the development of more potent and selective 4-{[5-(phenylthio)-2-furyl]methylene}-5-thioxo-2-imidazolidinone inhibitors. Another area of research is the identification of biomarkers that can predict the response to 4-{[5-(phenylthio)-2-furyl]methylene}-5-thioxo-2-imidazolidinone inhibitor treatment. In addition, the combination of 4-{[5-(phenylthio)-2-furyl]methylene}-5-thioxo-2-imidazolidinone inhibitor with other cancer therapies, such as chemotherapy and immunotherapy, is an area of interest for future research. Finally, the development of 4-{[5-(phenylthio)-2-furyl]methylene}-5-thioxo-2-imidazolidinone inhibitor as a therapeutic agent for the treatment of cancer is an area of active investigation.
Conclusion:
In conclusion, 4-{[5-(phenylthio)-2-furyl]methylene}-5-thioxo-2-imidazolidinone inhibitor is a promising chemical compound that has potential applications in cancer research. Its specificity towards 4-{[5-(phenylthio)-2-furyl]methylene}-5-thioxo-2-imidazolidinone and its ability to inhibit cell cycle progression and induce apoptosis make it an attractive option for the development of cancer therapies. However, further research is needed to fully understand its mechanism of action and to optimize its efficacy and bioavailability.

Scientific Research Applications

4-{[5-(phenylthio)-2-furyl]methylene}-5-thioxo-2-imidazolidinone inhibitor has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of 4-{[5-(phenylthio)-2-furyl]methylene}-5-thioxo-2-imidazolidinone, a protein kinase that is overexpressed in various types of cancer cells. 4-{[5-(phenylthio)-2-furyl]methylene}-5-thioxo-2-imidazolidinone plays a crucial role in cell cycle regulation, and its overexpression has been linked to tumor growth and metastasis.

properties

IUPAC Name

(4Z)-4-[(5-phenylsulfanylfuran-2-yl)methylidene]-5-sulfanylideneimidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S2/c17-14-15-11(13(19)16-14)8-9-6-7-12(18-9)20-10-4-2-1-3-5-10/h1-8H,(H2,15,16,17,19)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTPMXAOKNSVBF-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(O2)C=C3C(=S)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)SC2=CC=C(O2)/C=C\3/C(=S)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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